2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
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Description
2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H22FN3OS and its molecular weight is 347.45. The purity is usually 95%.
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Biological Activity
2-Fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including fluorine, piperazine, and thiophene, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula for this compound is C18H22FN3OS, with a molecular weight of 347.5 g/mol. The presence of fluorine and the piperazine moiety are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂FN₃OS |
Molecular Weight | 347.5 g/mol |
CAS Number | 946271-56-3 |
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Compounds with similar structural features have shown promising antimicrobial properties. The thiophene moiety is often associated with enhanced biological activity, suggesting potential efficacy against various pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, similar to other piperazine derivatives known for their anti-inflammatory properties.
- Anticancer Potential : The structural characteristics of this compound suggest it may interact with specific enzymes or receptors involved in cancer cell signaling pathways, potentially inhibiting tumor growth.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Similar compounds have been shown to target kinases and G-protein coupled receptors (GPCRs), which are critical in various cellular processes including proliferation and apoptosis.
- Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways, affecting cell survival and growth.
Case Studies and Research Findings
Recent studies have explored the biological activities of compounds structurally related to this compound:
- Antitumor Activity : A study demonstrated that related compounds exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent antitumor effects. For instance, compounds targeting PLK4 showed significant inhibition of tumor growth in mouse models .
- Antimicrobial Studies : Research has indicated that derivatives containing thiophene groups possess broad-spectrum antimicrobial activity, suggesting that this compound may similarly exhibit these properties .
- Inflammation Modulation : Investigations into piperazine derivatives have revealed their ability to inhibit inflammatory mediators, supporting the hypothesis that this compound could also exert anti-inflammatory effects .
Properties
IUPAC Name |
2-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS/c1-21-7-9-22(10-8-21)17(14-6-11-24-13-14)12-20-18(23)15-4-2-3-5-16(15)19/h2-6,11,13,17H,7-10,12H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRKSAMCZWNWDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2F)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.